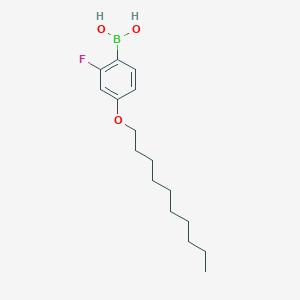
2-((2-Acetylphenyl)amino)-1-(3-nitrophenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-Acetilfenil)amino)-1-(3-nitrofenil)etanona es un compuesto orgánico que pertenece a la clase de cetonas aromáticas. Este compuesto se caracteriza por la presencia de grupos funcionales acetilo y nitro unidos a un anillo fenilo. Es de interés en varios campos de la química debido a sus características estructurales únicas y su potencial reactividad.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-((2-Acetilfenil)amino)-1-(3-nitrofenil)etanona generalmente involucra los siguientes pasos:
Acetilación: El grupo acetilo se puede introducir mediante acilación de Friedel-Crafts utilizando cloruro de acetilo y un catalizador ácido de Lewis como el cloruro de aluminio.
Amidación: El paso final involucra la formación de un enlace amida entre el anillo fenilo acetilado y el anillo nitrofenilo, que se puede lograr utilizando reactivos de acoplamiento como EDCI (1-Etil-3-(3-dimetilaminopropil)carbodiimida) en presencia de una base.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto probablemente involucrarían pasos similares pero a mayor escala, con optimizaciones para rendimiento, pureza y rentabilidad. Los reactores de flujo continuo y las plataformas de síntesis automatizadas podrían emplearse para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo acetilo, lo que lleva a la formación de ácidos carboxílicos.
Reducción: El grupo nitro se puede reducir a una amina utilizando agentes reductores como el hidrógeno gaseoso en presencia de un catalizador de paladio.
Sustitución: Las reacciones de sustitución aromática electrófila pueden ocurrir, permitiendo una mayor funcionalización de los anillos fenilo.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio (KMnO₄) o trióxido de cromo (CrO₃) en condiciones ácidas.
Reducción: Hidrógeno gaseoso (H₂) con paladio sobre carbono (Pd/C) o polvo de hierro en condiciones ácidas.
Sustitución: Agentes halogenantes como el bromo (Br₂) o agentes clorantes como el cloruro de tionilo (SOCl₂).
Productos principales
Oxidación: Formación de ácidos carboxílicos.
Reducción: Formación de aminas.
Sustitución: Formación de derivados halogenados.
Aplicaciones Científicas De Investigación
Química: Utilizado como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: Estudiado por su potencial actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Investigado por su posible uso en el desarrollo de fármacos debido a sus características estructurales únicas.
Industria: Utilizado en la producción de colorantes, pigmentos y otros productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción de 2-((2-Acetilfenil)amino)-1-(3-nitrofenil)etanona dependería de su aplicación específica. Por ejemplo, si exhibe actividad antimicrobiana, podría interactuar con las membranas celulares bacterianas o las enzimas, interrumpiendo su función. Si tiene propiedades anticancerígenas, podría interferir con las vías de señalización celular o inducir la apoptosis en las células cancerosas.
Comparación Con Compuestos Similares
Compuestos similares
2-Acetilaminofenol: Estructura similar pero carece del grupo nitro.
3-Nitroacetofenona: Estructura similar pero carece del enlace amida.
N-(2-Acetilfenil)-3-nitrobenzamida: Estructura similar con variaciones en la posición de los grupos funcionales.
Unicidad
2-((2-Acetilfenil)amino)-1-(3-nitrofenil)etanona es único debido a la presencia de grupos acetilo y nitro en los anillos fenilo, que pueden impartir reactividad distinta y potencial actividad biológica en comparación con sus análogos.
Propiedades
Fórmula molecular |
C16H14N2O4 |
|---|---|
Peso molecular |
298.29 g/mol |
Nombre IUPAC |
2-(2-acetylanilino)-1-(3-nitrophenyl)ethanone |
InChI |
InChI=1S/C16H14N2O4/c1-11(19)14-7-2-3-8-15(14)17-10-16(20)12-5-4-6-13(9-12)18(21)22/h2-9,17H,10H2,1H3 |
Clave InChI |
NWEGTJCFWRQXMG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=CC=C1NCC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4-{[(3-Chlorophenyl)carbamoyl]amino}phenyl)boronic acid](/img/structure/B11835032.png)


![Silane, (1,1-dimethylethyl)dimethyl[[(1S)-1-(2-propyn-1-yl)dodecyl]oxy]-](/img/structure/B11835054.png)
![2-(3-bromopropyl)-4-(1-ethoxyethoxy)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide](/img/structure/B11835056.png)
![8-[Methoxy(phenyl)methyl]-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione](/img/structure/B11835071.png)

![2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-3-methyl-4-nitropyridine 1-oxide](/img/structure/B11835082.png)


![1-[8-(Benzyloxy)-5-hydroxy-3,4-dihydronaphthalen-2-yl]ethan-1-one](/img/structure/B11835102.png)
![3-Phenyl-2H-naphtho[2,1-e][1,3]oxazine-2,4(3H)-dione](/img/structure/B11835105.png)
